2-Amino-3-(pyrrolidin-1-yl)propan-1-ol
Description
2-Amino-3-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol derivative characterized by a pyrrolidine ring substituted at the β-position of the propan-1-ol backbone. These compounds are typically used as intermediates in pharmaceuticals, agrochemicals, or ligands in asymmetric catalysis due to their stereochemical versatility and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-amino-3-pyrrolidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C7H16N2O/c8-7(6-10)5-9-3-1-2-4-9/h7,10H,1-6,8H2 |
InChI Key |
PAXFDMRAONCIIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(CO)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol with three analogs from the evidence, highlighting structural variations, physicochemical properties, and commercial availability:
Key Findings:
Structural Impact on Properties: The pyrrolidine substituent in the target compound introduces a saturated nitrogen ring, enhancing solubility in polar solvents compared to aromatic pyridine/pyrimidine analogs. However, aromatic analogs (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol) exhibit higher thermal stability due to π-conjugation . The methylthio group in 2-Amino-3-(methylthio)propan-1-ol increases lipophilicity, making it suitable for membrane-penetrating drug candidates .
Commercial Availability: Pyridine- and pyrimidine-substituted variants are commercially available at premium prices (e.g., $400/g for 3-(2-Aminopyridin-3-yl)propan-1-ol), reflecting their niche applications in medicinal chemistry .
Safety and Handling: While safety data for the target compound is unavailable, analogs like 2-aminopyridin-3-ol (CAS 16867-03-1) require stringent handling (e.g., avoiding inhalation, skin contact) , implying similar precautions for amino alcohol derivatives.
Research Implications and Limitations
- Crystallographic Analysis : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement , which could aid in resolving the target compound’s stereochemistry.
- Gaps in Evidence : Direct data on the target compound’s synthesis, bioactivity, or industrial use is absent. Comparisons rely on structural analogs, necessitating further experimental validation.
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